molecular formula C18H19NO2 B14321927 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one CAS No. 106342-02-3

6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one

Cat. No.: B14321927
CAS No.: 106342-02-3
M. Wt: 281.3 g/mol
InChI Key: NDTAQNBYNSABAQ-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of xanthene, a tricyclic aromatic compound, and features a dimethylamino group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one typically involves the reaction of xanthene derivatives with dimethylamine under controlled conditions. One common method includes the alkylation of xanthene with dimethylamine in the presence of a suitable catalyst, such as an acid or base, to facilitate the reaction . The reaction conditions often require specific temperatures and pressures to ensure optimal yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and enhances the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted xanthenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity to target molecules, influencing various biochemical processes. The compound’s fluorescent properties are attributed to its ability to absorb and emit light at specific wavelengths, making it valuable in imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

  • 6-Dimethylamino-1,4,6-trimethyl-1,4-diazacycloheptane
  • 6-Dimethylamino-2-methyl-5-oxopentanoate
  • Dimethylaniline

Uniqueness

Compared to similar compounds, 6-(Dimethylamino)-2,4,9-trimethyl-3H-xanthen-3-one stands out due to its unique structural configuration and enhanced fluorescent properties. Its versatility in various scientific applications, particularly in fluorescence-based techniques, highlights its significance in research and industry .

Properties

CAS No.

106342-02-3

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

6-(dimethylamino)-2,4,9-trimethylxanthen-3-one

InChI

InChI=1S/C18H19NO2/c1-10-8-15-11(2)14-7-6-13(19(4)5)9-16(14)21-18(15)12(3)17(10)20/h6-9H,1-5H3

InChI Key

NDTAQNBYNSABAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(C=C(C=C3)N(C)C)OC2=C(C1=O)C)C

Origin of Product

United States

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